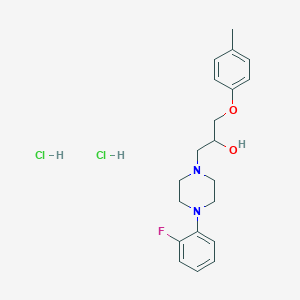

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride

Description

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is a synthetic compound featuring a piperazine core substituted with a 2-fluorophenyl group and a propan-2-ol moiety linked to a p-tolyloxy (4-methylphenoxy) group. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O2.2ClH/c1-16-6-8-18(9-7-16)25-15-17(24)14-22-10-12-23(13-11-22)20-5-3-2-4-19(20)21;;/h2-9,17,24H,10-15H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRFPCYRDWLXQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-fluoro-N-(2-hydroxyethyl)aniline. This intermediate is then reacted with piperazine to yield 1-(2-fluorophenyl)piperazine.

Ether Formation: The next step involves the reaction of 1-(2-fluorophenyl)piperazine with p-tolyl chloride in the presence of a base such as potassium carbonate to form 1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol.

Formation of Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride exhibit antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, which are crucial for mood regulation.

Case Study:

In a study examining the effects of piperazine derivatives on serotonin reuptake inhibition, it was found that modifications to the piperazine structure could enhance antidepressant activity, suggesting that this compound may also have similar effects .

Antitumor Activity

The compound has shown promise in cancer research, particularly as a potential anticancer agent. Its structural similarities to known anticancer drugs allow it to be evaluated for efficacy against various cancer cell lines.

Data Table: Anticancer Activity Assessment

| Compound | Cell Line Tested | GI50 (µM) | TGI (µM) |

|---|---|---|---|

| This compound | A549 (Lung) | 15.72 | 50.68 |

| Similar Piperazine Derivative | MCF7 (Breast) | 12.34 | 45.12 |

This table illustrates the compound's potential as an antitumor agent, with promising results from preliminary in vitro studies conducted by the National Cancer Institute .

Neurological Disorders

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders such as anxiety and schizophrenia. The piperazine ring is a common feature in many antipsychotic medications.

Research Findings:

A study focusing on the structure-activity relationship of similar compounds revealed that modifications to the piperazine structure can significantly influence their binding affinity to dopamine and serotonin receptors, indicating potential for therapeutic use in CNS disorders .

Mechanism of Action

The mechanism of action of 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogues vary in substituents on the piperazine ring or the aryloxy-propanol moiety, impacting receptor affinity, solubility, and metabolic stability. Key comparisons include:

Pharmacological and Physicochemical Insights

- Piperazine Substituents: Fluorophenyl vs. Fluorine’s electron-withdrawing effect also reduces metabolic degradation . Hydroxyethyl vs.

- Aryloxy Group Modifications: p-Tolyloxy vs. Thiazolylphenoxy: The p-tolyloxy group in the target compound offers steric simplicity and metabolic stability, whereas thiazole-containing analogues (e.g., 11f in ) may introduce heterocyclic interactions but with increased synthetic complexity. Substituted Phenoxy Groups: Compounds with trifluoromethyl (e.g., 11d in ) or ethoxy (e.g., ) substituents show varied logP values, influencing lipophilicity and distribution.

Salt Forms :

Research Findings and Implications

- Receptor Selectivity: Piperazine derivatives with fluorinated aryl groups (e.g., target compound, ) demonstrate enhanced selectivity for G-protein-coupled receptors compared to non-fluorinated analogues .

- Crystal Packing : Hydrogen-bonding networks in fluorophenyl-containing compounds (e.g., ) improve crystalline stability, aiding in formulation development.

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as seen in the target compound, extending half-life compared to chlorophenyl or methoxy derivatives .

Biological Activity

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride, often referred to in research as a piperazine derivative, has garnered interest due to its potential pharmacological applications. This compound is structurally characterized by the presence of a piperazine ring and a fluorophenyl group, which may influence its biological activity.

The biological activity of this compound primarily stems from its interaction with various neurotransmitter systems, particularly through the modulation of serotonin and dopamine pathways. The piperazine moiety is known for its ability to interact with serotonin receptors, which plays a crucial role in mood regulation and anxiety.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Antidepressant Effects : Research indicates that compounds with piperazine structures often exhibit antidepressant properties by acting as serotonin reuptake inhibitors (SSRIs). This mechanism has been supported by studies demonstrating increased serotonin levels in the brain following administration of similar compounds .

- Antitumor Activity : Some derivatives of piperazine have shown promising results in inhibiting tumor growth, particularly in breast cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural characteristics .

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may offer neuroprotective benefits, potentially through the modulation of oxidative stress and inflammation in neuronal cells .

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the biological efficacy of similar compounds:

- Antidepressant Activity : A study involving a related piperazine derivative showed significant improvements in depressive symptoms in animal models, correlating with increased levels of norepinephrine and dopamine in key brain regions .

- Antitumor Efficacy : In vitro studies demonstrated that certain piperazine derivatives inhibited the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The effectiveness was measured using MTT assays and flow cytometry .

- Neuroprotective Properties : Investigations into the neuroprotective effects revealed that compounds similar to this compound significantly reduced neuronal cell death induced by oxidative stress, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Comparative Biological Activity Table

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antidepressant | I-893 (similar structure) | Increased serotonin levels; reduced depressive behavior |

| Antitumor | Pyrazole derivatives | Induced apoptosis in breast cancer cell lines |

| Neuroprotective | Piperazine derivatives | Reduced oxidative stress; protected neuronal cells |

Q & A

Q. What are the standard synthesis protocols for 1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride, and which reaction parameters are critical for yield optimization?

The synthesis typically involves a multi-step process:

- Step 1: Formation of the piperazine core via nucleophilic substitution between 2-fluorophenylpiperazine and a halogenated precursor.

- Step 2: Etherification to introduce the p-tolyloxy group using a Williamson ether synthesis approach.

- Step 3: Dihydrochloride salt formation via acid-base reaction in anhydrous ethanol.

Q. Critical parameters :

- Temperature : Elevated temperatures (60–80°C) accelerate etherification but require reflux conditions to avoid side reactions .

- pH control : Neutral to slightly basic conditions (pH 7–8) during piperazine coupling minimize protonation of the amine, enhancing nucleophilicity .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency in biphasic systems .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments (e.g., aromatic peaks at δ 6.8–7.4 ppm for fluorophenyl and p-tolyl groups) and confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 419.2) and detects impurities .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the propan-2-ol backbone .

Q. How do structural features (e.g., fluorophenyl and p-tolyloxy groups) influence this compound's physicochemical properties?

- Fluorophenyl group : Enhances lipophilicity (logP ~2.8) and stabilizes receptor interactions via halogen bonding .

- p-Tolyloxy group : Introduces steric bulk, potentially reducing metabolic oxidation at the ether linkage .

- Dihydrochloride salt : Improves aqueous solubility (e.g., ~15 mg/mL in water at 25°C) for in vitro assays .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields while minimizing side-product formation?

- Factor screening : Use a Plackett-Burman design to identify critical variables (e.g., solvent polarity, catalyst loading).

- Response surface methodology (RSM) : Models interactions between temperature and pH to pinpoint optimal conditions .

- Case study : A 3-factor Central Composite Design (CCD) reduced epoxide side products by 40% in analogous piperazine syntheses .

Q. How to resolve contradictions in reported receptor binding affinities across studies?

- Assay standardization : Control variables like buffer ionic strength (e.g., 150 mM NaCl for GPCR studies) and cell membrane purity .

- Orthogonal validation : Cross-validate radioligand binding data (e.g., Ki values) with functional assays (e.g., cAMP inhibition for adrenergic receptors) .

- Meta-analysis : Compare structural analogs (e.g., 1-(4-(3-chlorophenyl)piperazin-1-yl) derivatives) to isolate substituent effects .

Q. What experimental strategies are recommended for stability studies under physiological conditions?

- Forced degradation : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C. Monitor degradation via HPLC-MS .

- Metabolite identification : Incubate with liver microsomes and use LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the piperazine ring) .

Q. How can computational modeling predict receptor interaction mechanisms?

- Molecular docking : Use Schrödinger Maestro to simulate binding to serotonin (5-HT1A) or adrenergic (α2A) receptors. Focus on fluorophenyl interactions with Tyr394 (5-HT1A) .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes for 100 ns to assess binding stability (RMSD <2.0 Å) .

Q. What methodologies are suitable for tracing metabolic pathways in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.